molecular formula C24H22ClNO5 B11500797 ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate

ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate

Cat. No.: B11500797
M. Wt: 439.9 g/mol
InChI Key: DWKCGKPRFZAICD-UHFFFAOYSA-N
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Description

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the chromen-3-yl derivative, followed by the introduction of the 2-chlorophenyl group through electrophilic substitution. The final step involves the formation of the ester linkage and the formamido group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be optimized to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2-BROMOPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE
  • ETHYL 3-(2-FLUOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE

Uniqueness

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H22ClNO5

Molecular Weight

439.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]propanoate

InChI

InChI=1S/C24H22ClNO5/c1-3-8-15-9-7-10-16-13-18(24(29)31-22(15)16)23(28)26-20(14-21(27)30-4-2)17-11-5-6-12-19(17)25/h3,5-7,9-13,20H,1,4,8,14H2,2H3,(H,26,28)

InChI Key

DWKCGKPRFZAICD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O

Origin of Product

United States

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